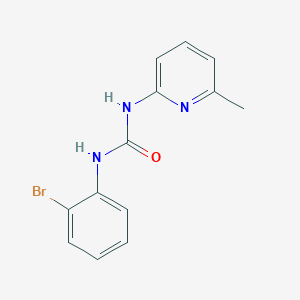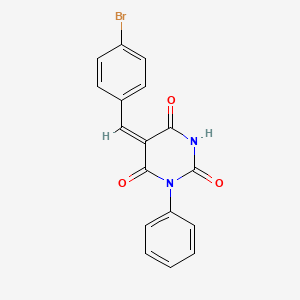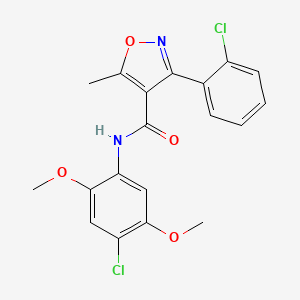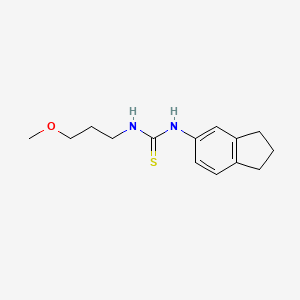
N-(2-bromophenyl)-N'-(6-methyl-2-pyridinyl)urea
説明
N-(2-bromophenyl)-N'-(6-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "BPU" and has been extensively studied for its biological and physiological effects.
作用機序
The mechanism of action of BPU involves the inhibition of various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes play a crucial role in the regulation of cell division and proliferation. By inhibiting these enzymes, BPU can induce cell cycle arrest and apoptosis in cancer cells. Additionally, BPU has been found to inhibit the aggregation of β-amyloid peptides, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
BPU has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. BPU has also been found to inhibit the aggregation of β-amyloid peptides, which are responsible for the development of Alzheimer's disease. Additionally, BPU has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
実験室実験の利点と制限
BPU has several advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, BPU has been extensively studied, and its mechanism of action is well understood. However, BPU also has several limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BPU has been found to have poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on BPU. One potential direction is to study its potential use in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of BPU for in vivo studies. Furthermore, the development of more soluble and bioavailable analogs of BPU could improve its effectiveness as a therapeutic agent. Finally, more research is needed to understand the potential side effects of BPU and its long-term effects on human health.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-(6-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its mechanism of action has been extensively studied, and it has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties. However, further research is needed to determine its optimal dosage and administration for in vivo studies, as well as its potential side effects and long-term effects on human health.
科学的研究の応用
BPU has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. BPU has also been studied for its potential use in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BPU has been studied for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
1-(2-bromophenyl)-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9-5-4-8-12(15-9)17-13(18)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWQUFCFXNKUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(6-methylpyridin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4843196.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843202.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4843210.png)
![N-(4-methoxyphenyl)-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4843218.png)
![methyl 7-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4843222.png)

![2-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4843230.png)
![6-amino-4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4843243.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-nitrophenoxy)acetamide](/img/structure/B4843252.png)
![1-(3-fluorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4843260.png)
![N-(3-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4843268.png)

![3-[(3-nitrobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B4843272.png)